2-bromophenyl 3-nitrobenzoate
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Overview
Description
2-Bromophenyl 3-nitrobenzoate is an organic compound with the molecular formula C₁₃H₈BrNO₄. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromophenyl 3-nitrobenzoate typically involves a multi-step process:
Bromination: The addition of a bromine atom to the phenyl ring, often using bromine or a bromine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Major Products
Aminophenyl 3-nitrobenzoate: Formed by the reduction of the nitro group.
Substituted Phenyl 3-nitrobenzoate: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
2-Bromophenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromophenyl 3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position.
2-Chlorophenyl 3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
2-Bromophenyl 3-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Uniqueness
2-Bromophenyl 3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
(2-bromophenyl) 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)15(17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDEHRKNWESPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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